1-(5-Chloro-2-methylphenyl)propan-1-ol
Description
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Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSGRYSLZUAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-methylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1-(5-Chloro-2-methylphenyl)propan-1-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(5-Chloro-2-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions include ketones, carboxylic acids, alkanes, and esters .
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(5-Chloro-2-methylphenyl)propan-1-ol exerts its effects depends on its interaction with specific molecular targets and pathways. The alcohol functional group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting their activity . The chlorine atom in the aromatic ring may also influence its reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
1-(5-Chloro-2-methylphenyl)propan-1-ol can be compared with other similar compounds such as:
1-(5-Chloro-2-methylphenyl)ethanol: This compound has a similar structure but with a shorter carbon chain, which may affect its physical and chemical properties.
1-(5-Chloro-2-methylphenyl)propan-2-ol:
1-(5-Chloro-2-methylphenyl)propan-1-one: The ketone analog of the compound, which has different reactivity and is used in different synthetic applications.
Biological Activity
1-(5-Chloro-2-methylphenyl)propan-1-ol is an organic compound with significant implications in medicinal chemistry. Characterized by its unique structural features, including a chloro and a methyl substituent on the aromatic ring, this compound serves as a precursor in the synthesis of various pharmacologically active compounds. Research into its biological activity reveals potential therapeutic applications, particularly in the fields of neurology and psychiatry.
The molecular formula of 1-(5-Chloro-2-methylphenyl)propan-1-ol is C10H13ClO. Its structure allows for various chemical reactions, making it valuable in organic synthesis. The presence of the alcohol functional group enables the compound to engage in hydrogen bonding, influencing its interactions with biological targets.
Biological Activity
The biological activity of 1-(5-Chloro-2-methylphenyl)propan-1-ol is primarily linked to its role as a precursor for synthesizing biologically active derivatives. Key areas of research include:
1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to 1-(5-Chloro-2-methylphenyl)propan-1-ol. For instance, similar compounds have demonstrated antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The introduction of halogen substituents has been shown to enhance these bioactivities significantly .
2. Antioxidant Properties
Research indicates that derivatives synthesized from 1-(5-Chloro-2-methylphenyl)propan-1-ol exhibit potent antioxidant activity. For example, certain derivatives have shown antioxidant capabilities exceeding those of standard antioxidants like ascorbic acid.
3. Neurological Effects
The compound's potential effects on neurological disorders have garnered attention. Its structural features may allow it to interact with neurotransmitter systems, contributing to its therapeutic potential in treating conditions such as depression and anxiety.
Case Studies
Several case studies highlight the compound's biological activity:
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of synthesized derivatives based on 1-(5-Chloro-2-methylphenyl)propan-1-ol against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL, demonstrating strong antibacterial properties .
Case Study 2: Antioxidant Activity
Research involving a series of novel derivatives showed that some compounds had antioxidant activities significantly higher than that of ascorbic acid, with one derivative exhibiting activity 1.5 times greater than ascorbic acid.
Comparative Analysis
The following table summarizes key compounds related to 1-(5-Chloro-2-methylphenyl)propan-1-ol and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Chloro-2-methylphenyl)ethanol | Similar structure with a shorter carbon chain | Different reactivity due to the alcohol functional group |
| 1-(5-Chloro-2-methylphenyl)propan-2-ol | Similar structure but with a secondary alcohol | Affects physical properties and reactivity |
| 1-(5-Chloro-2-methylphenyl)propan-1-one | Ketone analog | Different reactivity; used in different synthetic applications |
| 2-Chloro-1-(4-methylphenyl)-1-propanone | Different positional isomer | Varies in chemical reactivity due to substitution pattern |
The mechanism by which 1-(5-Chloro-2-methylphenyl)propan-1-ol exerts its effects is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in neurotransmission and oxidative stress response. The alcohol group facilitates hydrogen bonding, enhancing binding affinity and specificity towards these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
